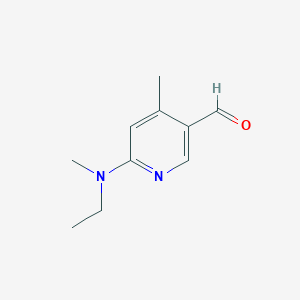
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes. This compound features a nicotinaldehyde core with an ethyl(methyl)amino group at the 6-position and a methyl group at the 4-position. Nicotinaldehydes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnicotinaldehyde as the starting material.
Amination: The 6-position of the nicotinaldehyde is aminated using ethyl(methyl)amine under controlled conditions. This step often requires a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(Ethyl(methyl)amino)-4-methylnicotinic acid.
Reduction: 6-(Ethyl(methyl)amino)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes.
類似化合物との比較
Similar Compounds
- 6-(Methylamino)-4-methylnicotinaldehyde
- 6-(Ethylamino)-4-methylnicotinaldehyde
- 6-(Dimethylamino)-4-methylnicotinaldehyde
Uniqueness
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
6-[ethyl(methyl)amino]-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-4-12(3)10-5-8(2)9(7-13)6-11-10/h5-7H,4H2,1-3H3 |
InChIキー |
ULUIDEHLAUIFHY-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=NC=C(C(=C1)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


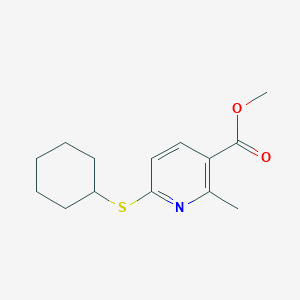
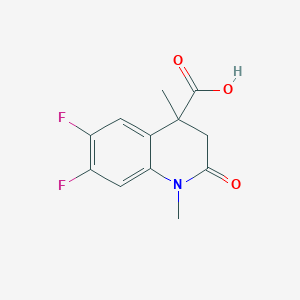



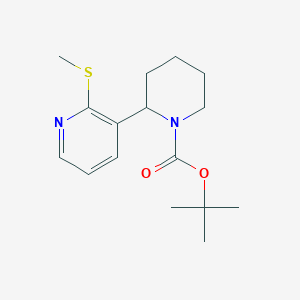

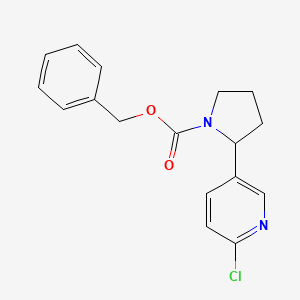

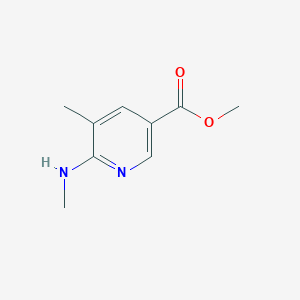
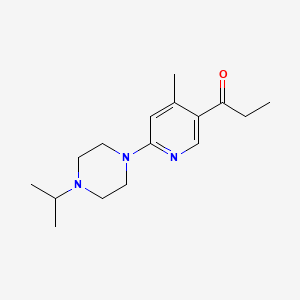
![7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11802758.png)

![3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802782.png)
